molecular formula C4H9BrO2S B13612701 2-Bromomethanesulfonylpropane

2-Bromomethanesulfonylpropane

Cat. No.: B13612701
M. Wt: 201.08 g/mol
InChI Key: DFLFXCGSXIHTPY-UHFFFAOYSA-N
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Description

2-Bromomethanesulfonylpropane is an organosulfur compound with the molecular formula C4H9BrO2S It is characterized by the presence of a bromomethyl group attached to a sulfonylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromomethanesulfonylpropane can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with bromomethane in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control of reaction conditions, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromomethanesulfonylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield sulfonyl alcohols.

    Elimination: Produces alkenes such as propene.

Scientific Research Applications

2-Bromomethanesulfonylpropane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromomethanesulfonylpropane involves its reactivity with nucleophiles. The bromine atom acts as a leaving group, allowing the sulfonylpropane moiety to react with various nucleophiles. This reactivity is exploited in both synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromomethanesulfonylpropane is unique due to the presence of both a bromomethyl and a sulfonyl group, which imparts distinct reactivity and makes it valuable in various synthetic applications .

Properties

Molecular Formula

C4H9BrO2S

Molecular Weight

201.08 g/mol

IUPAC Name

2-(bromomethylsulfonyl)propane

InChI

InChI=1S/C4H9BrO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3

InChI Key

DFLFXCGSXIHTPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CBr

Origin of Product

United States

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